What are the chemical properties of 2-Amino-5-(methylthio)pyridine
What are the chemical properties of 2-Amino-5-(methylthio)pyridine
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-5-(methylthio)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-(methylthio)pyridine (CAS No. 77618-99-6) is a substituted pyridine derivative that incorporates two key functional groups of significant interest in medicinal chemistry and materials science: the 2-aminopyridine scaffold and an aryl thioether. The 2-aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs, while the methylthio group offers a site for metabolic transformation or further synthetic modification.[1][2] This guide provides a comprehensive overview of the core chemical properties, spectroscopic characteristics, reactivity, and potential applications of this versatile building block, offering field-proven insights for its effective utilization in research and development.
Core Physicochemical and Computed Properties
2-Amino-5-(methylthio)pyridine is a solid at room temperature, and its structural attributes confer specific properties relevant to its handling, solubility, and potential biological interactions.[3][4]
| Property | Value | Source |
| CAS Number | 77618-99-6 | [3] |
| Molecular Formula | C₆H₈N₂S | [4][] |
| Molecular Weight | 140.21 g/mol | [3][] |
| Canonical SMILES | CSC1=CN=C(N)C=C1 | [3] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [3] |
| LogP (Computed) | 1.3857 | [3] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | [3] |
| Hydrogen Bond Acceptors | 3 (pyridine N, amino N, S) | [3] |
| Rotatable Bonds | 1 (Aryl-S bond) | [3] |
| Storage Conditions | Inert atmosphere, 4°C or Room Temperature, protect from light | [3][4] |
These computed properties suggest moderate lipophilicity and a capacity for hydrogen bonding, which are critical parameters in drug design for predicting membrane permeability and target engagement.
Spectroscopic Profile
While specific experimental spectra for this exact compound are not widely published, a reliable profile can be constructed based on the analysis of its constituent functional groups and data from closely related analogues like 2-amino-5-methylpyridine.[6][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methylthio protons and the three aromatic protons on the pyridine ring, in addition to a broad signal for the amino protons.
-
δ ~2.4-2.5 ppm (s, 3H): Singlet corresponding to the methyl protons of the -SCH₃ group.
-
δ ~4.5-5.5 ppm (br s, 2H): Broad singlet for the two protons of the -NH₂ group. The chemical shift can vary significantly with solvent and concentration.
-
δ ~6.4-6.6 ppm (d, 1H): Doublet for the proton at the C6 position, adjacent to the pyridine nitrogen.
-
δ ~7.3-7.5 ppm (dd, 1H): Doublet of doublets for the proton at the C4 position.
-
δ ~8.0-8.2 ppm (d, 1H): Doublet for the proton at the C3 position.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reflect the six unique carbon atoms in the molecule.
-
δ ~15-20 ppm: Signal for the -SCH₃ carbon.
-
δ ~110-160 ppm: Four signals corresponding to the carbon atoms of the pyridine ring. The C2 carbon, bonded to the amino group, would be the most downfield shifted.
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Based on data from 2-amino-5-methylpyridine, characteristic bands are expected.[8]
-
3300-3500 cm⁻¹: Two distinct bands corresponding to the symmetric and asymmetric N-H stretching of the primary amine.
-
~1600-1640 cm⁻¹: N-H scissoring (bending) vibration.
-
~1400-1580 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
~1250-1350 cm⁻¹: C-N stretching vibration.
-
~650-750 cm⁻¹: C-S stretching vibration.
-
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.
-
m/z 140.21: Molecular ion peak [M]⁺.
-
Fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) or thioformaldehyde (CH₂S).
-
Synthesis Strategies
The synthesis of 2-Amino-5-(methylthio)pyridine is not widely detailed in standard literature, but its construction can be logically approached through established methodologies for C-S bond formation on a pre-formed aminopyridine ring.[9] The most viable strategies involve the transition-metal-catalyzed cross-coupling of a functionalized pyridine with a sulfur source.
Workflow: Palladium-Catalyzed Thioetherification
A robust and frequently employed method for creating aryl sulfides is the Buchwald-Hartwig or similar palladium-catalyzed cross-coupling reaction. This approach offers high functional group tolerance, making it ideal for substrates like aminopyridines.[9]
Caption: Proposed synthesis via Palladium-catalyzed C-S cross-coupling.
Protocol Considerations:
-
Halide Choice: 2-Amino-5-bromopyridine or 2-amino-5-iodopyridine are suitable starting materials due to their reactivity in oxidative addition to the palladium catalyst.
-
Sulfur Source: Sodium thiomethoxide is a potent nucleophile. Alternatively, dimethyl disulfide can be used, often requiring slightly different catalytic conditions.[10]
-
Catalyst System: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands like Xantphos or BINAP are effective in promoting the reductive elimination step that forms the C-S bond.
-
Base: The base is required to activate the thiol (if used) or facilitate the catalytic cycle. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for these couplings.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Amino-5-(methylthio)pyridine is dictated by its three principal functional regions: the exocyclic amino group, the pyridine ring nitrogen, and the methylthio group. This trifunctional nature makes it a highly versatile intermediate.
Caption: Key reactivity sites and representative transformations.
Reactions at the Amino Group
The exocyclic amino group behaves as a typical nucleophilic aniline derivative.
-
Amidation: It readily reacts with acid chlorides or anhydrides to form the corresponding amides. This is a common step in drug synthesis to introduce varied side chains.[11]
-
Cyclization: Condensation with α-haloketones is a classic method to construct imidazo[1,2-a]pyridine cores, which are privileged structures in medicinal chemistry.[12]
Reactions at the Methylthio Group
The sulfur atom is a versatile handle for further functionalization.
-
Oxidation: The sulfide can be selectively oxidized to the corresponding sulfoxide or sulfone using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®). This transformation drastically alters the electronic and steric properties of the molecule, which can be used to modulate biological activity.
-
Aryl Exchange: Under specific nickel catalysis conditions, the aryl-sulfur bond can be cleaved and participate in an exchange reaction with other aryl electrophiles, offering a pathway to diversify the pyridine core without using toxic thiols.[13]
Reactions involving the Pyridine Ring
-
Coordination Chemistry: The endocyclic pyridine nitrogen is a Lewis basic site and can coordinate to various transition metals. This property is relevant in the design of metal-based catalysts or therapeutic agents.[14]
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally electron-deficient and resistant to EAS. However, the strong electron-donating amino group at the C2 position activates the ring, directing electrophiles primarily to the C3 position.
Applications in Research and Development
The unique combination of a proven pharmacophore (2-aminopyridine) and a modifiable functional group (methylthio) positions this compound as a valuable building block.
-
Drug Discovery: Pyridine-based structures are ubiquitous in pharmaceuticals, acting as scaffolds for drugs targeting a vast range of diseases.[15][16] The 2-aminopyridine subunit is a key component in drugs like piroxicam and sulfapyridine.[1] 5-(Methylthio)pyridin-2-amine itself has been investigated for its potential to inhibit cell proliferation, highlighting its relevance in oncology research.[]
-
Agrochemicals: Substituted pyridines are also crucial intermediates in the synthesis of modern herbicides and pesticides.[17]
-
Materials Science: As a ligand, it can be used to form metal complexes with interesting catalytic or photophysical properties.[14]
Safety and Handling
-
Hazard Identification: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[18][19] Expected to cause serious skin and eye irritation.[18][20]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory. All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[21]
-
Handling Procedures: Avoid generating dust. Use non-sparking tools. Ensure adequate ventilation. Wash hands thoroughly after handling.[20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[22][23]
References
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Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
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Percec, V., et al. (2010). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 15(9), 5949-6004. Retrieved from [Link]
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Wikipedia. (2023). 2-Aminopyridine. Retrieved from [Link]
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König, B., et al. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journal of Organic Chemistry, 14, 2403-2409. Retrieved from [Link]
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Nguyen, T. D., et al. (2020). Plausible mechanism for the amidation reaction of 2‐aminopyridine and benzaldehyde. ResearchGate. Retrieved from [Link]
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A mild, catalyst-free synthesis of 2-aminopyridines. (2011). Tetrahedron Letters, 52(43), 5674-5676. Retrieved from [Link]
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Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 71(25), 9508-9511. Retrieved from [Link]
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Yamaguchi, J., et al. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. ChemRxiv. Retrieved from [Link]
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König, B., et al. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. National Institutes of Health. Retrieved from [Link]
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Sigma-Aldrich. (2009). Safety Data Sheet for 2-(Methylamino)pyridine. Retrieved from [Link]
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Adams, R., & Dix, J. S. (1958). The Reaction of 2-Aminopyridine with α-Halo Ketones. Journal of the American Chemical Society, 80(18), 4618-4621. Retrieved from [Link]
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Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]
- Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
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The Versatility of 2-Amino-5-methylpyridine: Applications in Pharma, Agchem, and Beyond. (2025). LinkedIn. Retrieved from [Link]
- Google Patents. (1993). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
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PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. Retrieved from [Link]
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Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(8), 981-993. Retrieved from [Link]
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Singh, P. P., & Shukla, U. P. (1971). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 25, 213-216. Retrieved from [Link]
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Al-Issa, S. A. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Molecules, 18(7), 7486-7498. Retrieved from [Link]
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Understanding 2-Amino-5-methylpyridine: Properties, Synthesis, and Sourcing. (n.d.). LinkedIn. Retrieved from [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). International Journal of Molecular Sciences, 22(20), 11003. Retrieved from [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved from [Link]
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Sundaraganesan, N., et al. (2008). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 526-534. Retrieved from [Link]
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